3-Hydroxypropyl propiolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-hydroxypropyl prop-2-ynoate |
InChI |
InChI=1S/C6H8O3/c1-2-6(8)9-5-3-4-7/h1,7H,3-5H2 |
InChI Key |
OOCNGRIRQJOAPI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxypropyl Propiolate
Esterification Reactions for Propiolate Moiety Formation
Esterification represents a fundamental and widely employed strategy for the synthesis of 3-Hydroxypropyl propiolate. This can be achieved through the direct reaction of propiolic acid with propane-1,3-diol or by transesterification from a different propiolate ester.
Direct Esterification with Propiolic Acid
The most straightforward approach to this compound is the direct esterification of propiolic acid with propane-1,3-diol. This reaction typically requires a catalyst to proceed at a reasonable rate and to favor the formation of the monoester over the diester. Given the symmetrical nature of propane-1,3-diol, controlling the stoichiometry of the reactants is crucial for maximizing the yield of the desired mono-substituted product. An excess of the diol is generally used to statistically favor mono-esterification.
Commonly used catalysts for this type of reaction include strong mineral acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under conditions that allow for the removal of water, the byproduct of the esterification, to drive the equilibrium towards the product side. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by using a dehydrating agent.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Conditions | Product |
| Propiolic Acid | Propane-1,3-diol | Sulfuric Acid | Toluene | Azeotropic removal of water | This compound |
| Propiolic Acid | Propane-1,3-diol | p-Toluenesulfonic Acid | Dichloromethane | Use of a dehydrating agent | This compound |
Transesterification Approaches
An alternative to direct esterification is the transesterification of a more readily available propiolate ester, such as ethyl propiolate or methyl propiolate, with propane-1,3-diol. This method is often advantageous as it can be performed under milder conditions and can sometimes offer better control over the formation of the monoester. The reaction is typically catalyzed by either an acid or a base.
Acid catalysts, similar to those used in direct esterification, can be employed. However, base catalysis, using reagents like sodium methoxide or titanium alkoxides, is also effective. The equilibrium is driven towards the formation of this compound by removing the lower-boiling alcohol byproduct (e.g., ethanol or methanol) through distillation.
| Propiolate Ester | Alcohol | Catalyst | Key Conditions | Product |
| Ethyl propiolate | Propane-1,3-diol | Sodium Methoxide | Removal of ethanol by distillation | This compound |
| Methyl propiolate | Propane-1,3-diol | Titanium(IV) isopropoxide | Inert atmosphere, elevated temperature | This compound |
Nucleophilic Additions in this compound Synthesis
Nucleophilic addition reactions provide another versatile route to this compound, particularly when employing activated derivatives of propiolic acid or organometallic intermediates. These methods can often proceed under milder conditions and with higher selectivity compared to direct esterification.
Reaction of Activated Propiolic Acid Derivatives
To enhance the reactivity of the carboxylic acid, propiolic acid can be converted into a more electrophilic "activated" form. Common activated derivatives include acyl chlorides (propioloyl chloride) and acid anhydrides. These highly reactive species readily undergo nucleophilic attack by the hydroxyl group of propane-1,3-diol to form the ester.
The reaction of propioloyl chloride with propane-1,3-diol is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct. To favor the formation of the monoester, a significant excess of propane-1,3-diol is used, and the reaction is often conducted at low temperatures to control the reactivity.
| Activated Derivative | Nucleophile | Base | Solvent | Key Conditions | Product |
| Propioloyl chloride | Propane-1,3-diol | Pyridine | Diethyl ether | Low temperature (-10 to 0 °C) | This compound |
| Propiolic anhydride | Propane-1,3-diol | Triethylamine | Tetrahydrofuran | Room temperature | This compound |
Synthesis via Organometallic Intermediates
While less common for this specific transformation, organometallic routes can also be envisioned for the synthesis of this compound. For instance, a metal alkoxide of propane-1,3-diol could be prepared and subsequently reacted with an activated propiolic acid derivative. This approach could offer enhanced nucleophilicity of the alcohol and potentially greater control over the reaction. However, the selective formation of the mono-alkoxide of the symmetrical diol would be a critical step to control.
Chemo- and Regioselective Synthesis Strategies
A significant challenge in the synthesis of this compound is achieving high chemo- and regioselectivity. Since propane-1,3-diol has two primary hydroxyl groups of equal reactivity, the formation of the diester is a common side reaction. Several strategies can be employed to favor the desired monoester.
One of the most effective methods for achieving high regioselectivity is the use of enzymatic catalysts. nih.gov Lipases, in particular, are known to catalyze esterification and transesterification reactions with high selectivity. nih.gov In the context of a symmetrical diol like propane-1,3-diol, an appropriate lipase can selectively acylate one of the hydroxyl groups, leading to a high yield of the monoester. A patent on the selective enzymatic production of 1,3-propanediol (B51772) monoacetate highlights the potential of this approach for similar transformations. The choice of enzyme, solvent, and reaction conditions are critical for optimizing the selectivity.
Another strategy involves the use of a large excess of propane-1,3-diol. By increasing the molar ratio of the diol to the acylating agent (propiolic acid or its derivative), the statistical probability of a single acylation event per diol molecule is increased, thus favoring the formation of the monoester.
| Strategy | Principle | Key Advantage |
| Enzymatic Catalysis | Use of lipases to selectively acylate one hydroxyl group. nih.gov | High chemo- and regioselectivity under mild conditions. |
| Stoichiometric Control | Employing a large excess of propane-1,3-diol. | Simplicity and avoidance of additional reagents. |
| Protecting Group Chemistry | Selective protection of one hydroxyl group, followed by acylation and deprotection. | Excellent control over the position of esterification. |
Green Chemistry Approaches in this compound Preparation
The development of environmentally benign synthetic methods is a central focus of modern chemistry. For the preparation of this compound, green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize renewable resources. While specific research on green routes to this compound is emerging, several promising strategies can be extrapolated from the synthesis of related compounds. These approaches primarily focus on the use of biocatalysis, green catalytic systems, and renewable starting materials.
One of the key green strategies is the use of enzymes as catalysts. Biocatalysis offers high selectivity and efficiency under mild reaction conditions, often in aqueous media. For instance, lipases are well-known for their ability to catalyze esterification reactions. The synthesis of this compound could potentially be achieved through the lipase-catalyzed esterification of propiolic acid with 1,3-propanediol. This enzymatic approach would avoid the use of harsh acidic or basic catalysts and toxic solvents, which are common in conventional esterification processes. Research on the chemoenzymatic synthesis of other functionalized propanols has demonstrated the feasibility of using lipases for the resolution and esterification of similar molecules, highlighting the potential for this method. nih.gov
Another significant green approach involves the use of acidic ionic liquids as recyclable catalysts. Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them environmentally safer alternatives to volatile organic solvents and traditional acid catalysts. researchinschools.orgresearchgate.net Specifically, Brønsted acidic ionic liquids have shown great potential in catalyzing esterification reactions. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, which aligns with the green chemistry principle of waste reduction. researchinschools.orgresearchgate.net The esterification of propiolic acid with 1,3-propanediol could be efficiently catalyzed by a suitable acidic ionic liquid, potentially leading to a cleaner and more sustainable process. nih.gov
The choice of starting materials is also a critical aspect of green chemistry. 1,3-propanediol, a key precursor for this compound, can be produced from renewable feedstocks such as glycerol, a byproduct of biodiesel production. nih.govresearchgate.net The microbial fermentation of glycerol by various microorganisms, including genetically engineered Escherichia coli and Saccharomyces cerevisiae, provides a sustainable route to 1,3-propanediol. nih.govrsc.org Utilizing bio-based 1,3-propanediol would significantly reduce the carbon footprint of this compound synthesis compared to traditional petrochemical routes. nih.gov
Detailed Research Findings in Green Synthesis Approaches
| Green Approach | Catalyst/Method | Substrate(s) | Key Findings | Potential for this compound |
| Biocatalysis | Lipase | Racemic 1-(β-hydroxypropyl)azoles and vinyl acetate (B1210297) | Successful kinetic resolution and esterification of the alcohol. nih.gov | High potential for the selective esterification of 1,3-propanediol with propiolic acid under mild conditions. |
| Biocatalysis | Enzymatic Cascade (Peroxygenase and Alcohol Dehydrogenase) | Racemic propargylic alcohols | Deracemization to yield enantiomerically pure propargylic alcohols. researchgate.netacs.org | Could be adapted for the synthesis of chiral propargyl precursors if needed. |
| Green Catalysis | Acidic Ionic Liquids (e.g., [Trps][OTs]) | Salicylic acid and acetic anhydride | Excellent catalytic performance in esterification with high yield and selectivity; catalyst is reusable. nih.gov | Highly promising for catalyzing the esterification of propiolic acid with 1,3-propanediol, offering easy separation and recyclability. |
| Green Catalysis | Supported Acidic Ionic Liquids | Various | Immobilization of ionic liquids on solid supports can enhance catalytic activity and ease of separation. mdpi.com | Could further improve the efficiency and industrial applicability of ionic liquid catalysis for this synthesis. |
| Renewable Feedstocks | Microbial Fermentation (Saccharomyces cerevisiae) | Glycerol | Efficient conversion of glycerol to 1,3-propanediol. rsc.org | Provides a sustainable source for one of the key starting materials. |
| Renewable Feedstocks | Microbial Production | Glycerol or Glucose | Well-established biological routes to 1,3-propanediol. nih.govresearchgate.net | Reduces reliance on petrochemical feedstocks for the synthesis of the propanediol moiety. |
Reactivity and Mechanistic Pathways of 3 Hydroxypropyl Propiolate
Reactions Involving the Propiolate Functional Group
The activated alkyne of the propiolate group is the primary site of reactivity, participating readily in both nucleophilic addition and cycloaddition reactions. These transformations provide pathways to a wide array of more complex molecular architectures.
Nucleophilic addition, or Michael addition, to the electron-deficient alkyne is a principal reaction pathway for propiolates. researchgate.neteuropa.eu In this process, a nucleophile attacks the electrophilic β-carbon of the alkyne, breaking the π-bond and leading to the formation of a new carbon-nucleophile bond. wikipedia.org This reaction is highly efficient for soft nucleophiles. researchgate.net The stereochemical outcome of these additions can often be controlled, leading to either E or Z isomers of the resulting substituted acrylate.
The reaction between a thiol and the activated alkyne of a propiolate, often termed a thiol-yne Michael addition, is a highly efficient and atom-economical transformation. researchgate.net This reaction can be catalyzed by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. bham.ac.uk The thiolate then attacks the β-carbon of the propiolate, and subsequent protonation yields a vinyl sulfide (B99878) product. rsc.org The reaction is known for its rapid rates and high yields, often proceeding cleanly in various solvents, including water. nih.govresearchgate.net The stereoselectivity of the addition can be influenced by reaction conditions, but often favors the formation of the Z-isomer due to potential hydrogen bonding in the transition state. rsc.org
Table 1: Representative Thiol-Yne Reactions with Propiolate Esters This table presents generalized findings for thiol-yne reactions applicable to 3-Hydroxypropyl propiolate based on studies with similar propiolate esters.
| Thiol Nucleophile | Catalyst/Solvent | Typical Product Structure | Key Findings |
|---|---|---|---|
| Thiophenol | Base (e.g., Et₃N) / Acetonitrile (B52724) or Water | (Z/E)-3-(phenylthio)acrylate | Water can promote the reaction, leading to high yields and diastereoselectivity in favor of the Z-isomer. researchgate.net |
| 1-Hexanethiol | Base-catalyzed or catalyst-free / Various Solvents | (Z/E)-3-(hexylthio)acrylate | The reaction proceeds rapidly, often within minutes, yielding a mixture of E and Z isomers. nih.gov |
| Cysteine derivatives | Aqueous buffer (pH ~7-8) | Cysteine-propiolate adduct | Propiolates exhibit lower reactivity compared to ynones in reactions with thiol-terminated peptides. bham.ac.uknih.gov |
Amines, acting as nitrogen-based nucleophiles, readily add across the activated triple bond of propiolates in a process known as hydroamination or amino-yne reaction. libretexts.orgresearchgate.net Primary and secondary amines can participate in this conjugate addition, attacking the β-carbon to form a zwitterionic or enolate intermediate, which then rearranges to the stable β-enamino ester product. nih.govchemguide.co.uk These reactions are often highly stereoselective, predominantly yielding the Z-enamine isomer, which is stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen. nih.gov The reaction can proceed without a catalyst, although bases can be used, and it is compatible with a range of solvents. researchgate.net
Table 2: Representative Reactions of Amine Nucleophiles with Propiolate Esters This table presents generalized findings for amino-yne reactions applicable to this compound based on studies with similar propiolate esters.
| Amine Nucleophile | Solvent | Typical Product Structure | Key Findings |
|---|---|---|---|
| n-Butylamine (Primary) | Water or Acetonitrile | (Z)-3-(butylamino)acrylate | The reaction is typically fast and highly stereoselective for the Z-isomer due to intramolecular hydrogen bonding. nih.gov |
| Pyrrolidine (Secondary) | Acetonitrile | (Z)-3-(pyrrolidin-1-yl)acrylate | Cyclic secondary amines are often highly reactive due to their defined conformation. researchgate.net |
| Aniline (B41778) (Aromatic) | Various | (Z)-3-(phenylamino)acrylate | Aromatic amines are generally less nucleophilic than aliphatic amines, resulting in slower reaction rates. researchgate.net |
The addition of water (hydration) or ammonia (B1221849)/amines (hydroamination) across the alkyne bond represents another facet of the propiolate's nucleophilic reactivity. Direct hydration of the activated alkyne can occur, typically under acidic or basic conditions, to initially form an enol intermediate which then tautomerizes to the more stable β-keto ester.
Hydroamination involves the formal addition of an N-H bond across the carbon-carbon triple bond. acs.org As discussed previously (3.1.1.2), the reaction with primary and secondary amines is a well-established pathway leading to β-enamino esters. libretexts.org These reactions are fundamental for synthesizing nitrogen-containing compounds from simple precursors.
Beyond addition reactions, the alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a highly controlled manner.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction. beilstein-journals.org It provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). rsc.orgnih.gov The reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and gives excellent yields of a single regioisomer. nih.gov
The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate from this compound. beilstein-journals.org This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before undergoing reductive elimination to release the triazole product and regenerate the copper(I) catalyst. beilstein-journals.org The use of copper(II) salts, such as copper(II) sulfate, in combination with a reducing agent like sodium ascorbate (B8700270) is a common practice to generate the active Cu(I) species in situ. beilstein-journals.org
Table 3: Typical Components for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table outlines the general components required for a CuAAC reaction involving an alkyne like this compound.
| Component Type | Example | Role in Reaction |
|---|---|---|
| Alkyne | This compound | The "yne" component providing the terminal alkyne. |
| Azide | Benzyl (B1604629) azide, Phenyl azide | The 1,3-dipole component. beilstein-journals.org |
| Copper(I) Source | CuSO₄·5H₂O with Sodium Ascorbate, CuBr, CuI | Catalyst that forms the copper acetylide intermediate. beilstein-journals.orgresearchgate.net |
| Ligand (Optional) | Tris(triazolyl)amine, PPh₃ | Stabilizes the Cu(I) oxidation state and can accelerate the reaction. nih.govresearchgate.net |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Provides a medium for the reaction; aqueous mixtures are common. rsc.org |
Cycloaddition Reactions
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclic alkyne, such as a cyclooctyne, without the need for a metal catalyst. magtech.com.cnnih.gov The significant driving force for this reaction is the release of ring strain in the cyclic alkyne upon forming the more stable triazole ring. magtech.com.cn
This compound is a linear, terminal alkyne and, as such, lacks the requisite ring strain to participate in a catalyst-free, strain-promoted cycloaddition with azides. The reaction mechanism of SPAAC is fundamentally dependent on the high energy of the deformed alkyne bond within a small ring structure. magtech.com.cnbldpharm.com Therefore, this compound is not a suitable substrate for this specific type of cycloaddition.
For this compound to react with an azide in a cycloaddition manner, a catalyst is typically required. The most common variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which, unlike SPAAC, is not a strain-promoted reaction. Another alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole isomer, in contrast to the 1,4-isomer produced in CuAAC. acs.org
Diels-Alder Reactions and Related Cycloadditions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to synthesize six-membered rings. In this reaction, a conjugated diene reacts with a dienophile, which is typically an alkene or an alkyne bearing an electron-withdrawing group. wikipedia.org
This compound can function as an effective dienophile in Diels-Alder reactions. The propiolate functional group contains an alkyne (the "dienophile") directly attached to an ester group. The ester group acts as an electron-withdrawing group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it reactive towards electron-rich dienes in what is known as a normal-demand Diels-Alder reaction. masterorganicchemistry.com
The reactivity of this compound as a dienophile is analogous to that of other simple propiolic esters, such as methyl propiolate and ethyl propiolate, which are known to participate in these cycloadditions. chim.it For instance, the reaction of a 3-acylamino-2H-pyran-2-one with methyl or ethyl propiolate leads to the formation of substituted aniline derivatives after the initial cycloadduct undergoes a retro-Diels-Alder elimination of CO2. chim.it Similarly, this compound would be expected to react with various dienes to furnish cyclohexadiene derivatives, which are versatile intermediates in the synthesis of complex molecules.
In addition to the classic all-carbon Diels-Alder reaction, the activated alkyne of this compound can also participate in hetero-Diels-Alder reactions. For example, aryl and hetaryl thioketones have been shown to react with methyl propiolate to yield thiopyran derivatives. beilstein-journals.org This suggests that this compound could undergo similar transformations with heterodienes.
Transition Metal-Catalyzed Transformations
The terminal alkyne of this compound is a versatile handle for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. wikipedia.orgrsc.org The terminal C-H bond of the alkyne in this compound can be readily functionalized to participate in several key cross-coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This compound is an ideal substrate for this reaction, allowing for the direct attachment of aryl or vinyl groups to the alkyne, yielding substituted propiolates.
Suzuki-Miyaura Coupling: While the terminal alkyne itself does not directly participate in Suzuki coupling, it can be easily converted into a suitable coupling partner. For instance, the hydroboration of a terminal alkyne, such as ethyl propiolate, with reagents like catecholborane can generate a vinylborane (B8500763) derivative. uwindsor.ca This intermediate can then undergo a Suzuki-Miyaura coupling with an organic halide, effectively achieving a formal hydroalkynylation of the halide. This two-step sequence allows for the stereoselective synthesis of substituted alkenes from this compound.
Negishi Coupling: Similar to the Suzuki reaction, the terminal alkyne can be converted into an organozinc reagent, which can then be coupled with an organic halide under palladium or nickel catalysis.
Heck-type Reactions: While the classic Heck reaction involves alkenes, variations involving alkynes exist. The reactivity of the alkyne in this compound allows it to be used in reactions that result in the formation of complex molecular scaffolds.
These cross-coupling strategies significantly enhance the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecules.
Alkyne metathesis is a powerful bond-forming reaction that involves the scrambling of alkylidyne groups between two alkyne molecules, catalyzed by high-oxidation-state metal alkylidyne complexes, typically involving molybdenum or tungsten. nih.govmpg.de This reaction can be used for various transformations, including ring-closing alkyne metathesis (RCAM), cross-metathesis (ACM), and polymerization. organicreactions.org
This compound, as a terminal alkyne, can potentially undergo homo-metathesis, which would lead to the formation of 2,4-hexadiynedioate derivatives and ethylene (B1197577) gas. However, cross-metathesis with an internal alkyne is a more synthetically useful transformation.
The success of alkyne metathesis is highly dependent on the catalyst's tolerance to other functional groups present in the substrate. uwindsor.ca The primary hydroxyl group in this compound could potentially interfere with highly sensitive metathesis catalysts. In such cases, protection of the hydroxyl group, for example as a silyl (B83357) ether, may be necessary prior to the metathesis reaction to prevent catalyst deactivation. The development of more robust and functional-group-tolerant catalysts has expanded the scope of this reaction to include substrates with functionalities like esters and, in some cases, free hydroxyl groups. researchgate.net
Reactions Involving the Hydroxyl Functional Group
The primary alcohol moiety in this compound offers a reactive site for a different set of chemical transformations, orthogonal to the reactions of the alkyne.
The primary hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form a new ester bond. chemguide.co.uk This reaction is typically catalyzed by an acid, such as sulfuric acid, or a base and allows for the introduction of a wide variety of functional groups onto the propyl chain. byjus.com
The general scheme for the acid-catalyzed esterification (Fischer esterification) is as follows:
R-COOH + HO-(CH₂)₃-C≡C-COOR' ⇌ R-COO-(CH₂)₃-C≡C-COOR' + H₂O
This reaction allows for the modification of the alcohol part of the molecule while leaving the propiolate ester and the alkyne untouched, demonstrating the selective reactivity of the molecule's functional groups.
Transesterification is another important reaction of the hydroxyl group. In the presence of a suitable catalyst (acid, base, or enzymatic), the hydroxyl group of this compound can react with another ester, leading to an exchange of the alcohol or carboxylic acid components. For instance, reacting this compound with an excess of another alcohol in the presence of a catalyst could potentially lead to the transesterification of the propiolate ester itself, although the primary alcohol is more likely to be the reactive site under many conditions. The conversion of esters into other esters or into carboxylic acids and alcohols via hydrolysis are fundamental transformations in organic chemistry. libretexts.org
Table of Reaction Conditions for Esterification
| Reagent | Catalyst | Reaction Type | Product Type |
|---|---|---|---|
| Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Fischer Esterification | Diester |
| Acid Chloride | Base (e.g., Pyridine) | Acylation | Diester |
| Acid Anhydride | Base or Acid | Acylation | Diester |
Etherification Reactions
The primary hydroxyl group of this compound can be readily converted to an ether through various etherification methods. The Williamson ether synthesis is the most common and versatile of these, proceeding via an S_N2 mechanism. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a leaving group from an alkyl halide or sulfonate. wikipedia.orgjk-sci.com
The general steps are:
Deprotonation: The hydroxyl group is treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide. jk-sci.com
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), leading to the formation of the ether and a salt byproduct. wikipedia.org
The choice of base, solvent, and alkylating agent can be tailored to optimize the reaction yield and minimize side reactions. Dipolar aprotic solvents like DMSO or DMF are often used to enhance the rate of the S_N2 reaction. jk-sci.com For successful etherification via the Williamson synthesis, primary alkyl halides are preferred as the alkylating agent to avoid elimination side reactions that are common with secondary and tertiary halides. masterorganicchemistry.comyoutube.com
Table 1: Representative Conditions for Williamson Ether Synthesis of this compound
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-Methoxypropyl propiolate |
| Ethyl Bromide (CH₃CH₂Br) | Potassium Hydride (KH) | Dimethylformamide (DMF) | 3-Ethoxypropyl propiolate |
| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-(Benzyloxy)propyl propiolate |
| Allyl Chloride (CH₂=CHCH₂Cl) | Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (B87167) (DMSO) | 3-(Allyloxy)propyl propiolate |
Other etherification strategies include acid-catalyzed methods, although these are less common for this substrate due to the potential for side reactions with the alkyne. The Williamson ether synthesis remains the most reliable method for preparing a wide array of ethers from this compound. wikipedia.org
Functional Group Interconversions
Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic strategy. solubilityofthings.com In this compound, both the hydroxyl and propiolate moieties can undergo selective transformations.
Reactions of the Hydroxyl Group:
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. solubilityofthings.com
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. The TEMPO-mediated oxidation system is an effective method for the selective oxidation of primary alcohols to carboxylic acids. mdpi.com
Reactions of the Propiolate Group (Alkyne):
The carbon-carbon triple bond is susceptible to reduction. The outcome of the reduction—alkane, cis-alkene, or trans-alkene—is highly dependent on the catalyst and reaction conditions used. libretexts.org
Complete Reduction to Alkanes: Catalytic hydrogenation using catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) on a carbon support (e.g., Pd/C) with hydrogen gas (H₂) will fully reduce the alkyne to the corresponding alkane (3-hydroxypropyl propanoate). libretexts.orgorganic-chemistry.org
Partial Reduction to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), selectively catalyzes the syn-addition of hydrogen, yielding the cis-alkene ( (Z)-3-hydroxypropyl propenoate). libretexts.orgkhanacademy.org
Partial Reduction to trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures (-33 °C), produces the trans-alkene ((E)-3-hydroxypropyl propenoate) via a radical anion intermediate. libretexts.orglibretexts.org This method's stereoselectivity arises from the formation of a more stable trans vinylic radical intermediate during the reaction mechanism. libretexts.org
Table 2: Summary of Functional Group Interconversions for this compound
| Functional Group | Transformation | Reagents | Product |
|---|---|---|---|
| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 3-Oxopropyl propiolate (aldehyde) |
| Hydroxyl | Oxidation | TEMPO, NaOCl, NaBr | 3-Carboxypropyl propiolate (carboxylic acid) |
| Propiolate (Alkyne) | Complete Reduction | H₂, Pd/C | 3-Hydroxypropyl propanoate (alkane) |
| Propiolate (Alkyne) | Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-3-Hydroxypropyl propenoate (cis-alkene) |
| Propiolate (Alkyne) | Partial Reduction (trans) | Na, NH₃ (l) | (E)-3-Hydroxypropyl propenoate (trans-alkene) |
Interplay Between Propiolate and Hydroxyl Group Reactivity
The presence of two distinct functional groups in this compound necessitates careful consideration of chemoselectivity in synthetic design. nih.gov The reactivity of one group can be influenced by the other, and reaction conditions must be chosen to target the desired site. To achieve high selectivity, a common strategy is the use of protecting groups. organic-chemistry.org A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthetic sequence. organic-chemistry.orgrsc.org
For instance, if a transformation is desired at the alkyne (e.g., a Sonogashira coupling), the acidic proton of the hydroxyl group could interfere with certain organometallic reagents. Therefore, the hydroxyl group is often protected. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn). organic-chemistry.org These groups are stable under a variety of reaction conditions but can be removed selectively. rsc.org Silyl ethers are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), while benzyl ethers are commonly cleaved by catalytic hydrogenation. rsc.org
Conversely, when reactions are performed at the hydroxyl group, such as acylation or the Williamson ether synthesis, the propiolate group is generally unreactive under these conditions. However, the electron-withdrawing nature of the propiolate moiety can increase the acidity of the hydroxyl proton, potentially facilitating its deprotonation.
Table 3: Common Protecting Groups for the Hydroxyl Functionality
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS-OR | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF, Pyridine | Stable to base, mild acid, oxidation, reduction |
| Tetrahydropyranyl ether | THP-OR | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) | Stable to base, organometallics, reduction |
| Benzyl ether | Bn-OR | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction |
| Methoxymethyl ether | MOM-OR | MOM-Cl, DIPEA, CH₂Cl₂ | Acid (e.g., HCl in THF/H₂O) | Stable to base, nucleophiles, some reducing agents |
The choice of an appropriate protecting group strategy is crucial for the successful multistep synthesis of complex molecules derived from this compound. google.com
Detailed Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of this compound is fundamental to predicting its reactivity and optimizing reaction outcomes. Modern physical organic chemistry tools, including spectroscopic analysis and computational modeling, provide deep insights into these pathways. ucf.eduacs.org
Mechanism of Etherification: As previously noted, the Williamson ether synthesis proceeds via a well-established S_N2 mechanism. wikipedia.org The reaction involves a backside attack by the nucleophilic alkoxide on the carbon atom bearing the leaving group. wikipedia.org This concerted process results in the inversion of stereochemistry at the electrophilic carbon, although this is not relevant when using simple, achiral alkyl halides like methyl iodide. Kinetic studies and computational analysis can be used to model the transition state and determine the activation energy of this step. mdpi.comresearchgate.net
Mechanism of Alkyne Reduction: The mechanisms for alkyne reduction are distinct for each method:
Catalytic Hydrogenation: In hydrogenation with a metal catalyst like Pd/C or Lindlar's catalyst, the alkyne adsorbs onto the surface of the metal. Hydrogen atoms are then delivered to the same face of the triple bond in a stepwise manner, leading to the characteristic syn-addition and the formation of a cis-alkene intermediate. khanacademy.org With a highly active catalyst like Pd/C, this intermediate is rapidly reduced further to the alkane. libretexts.org
Dissolving Metal Reduction: The reduction with sodium in liquid ammonia follows a different path. libretexts.org
A solvated electron is transferred from a sodium atom to the alkyne, forming a radical anion intermediate.
This radical anion is protonated by the ammonia solvent to give a vinylic radical.
The vinylic radical can exist as either a cis or trans isomer, but the trans isomer is sterically more favorable and is formed preferentially.
A second electron transfer to the vinylic radical yields a vinylic anion.
A final protonation by ammonia gives the final trans-alkene product. libretexts.org
Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the energies of intermediates and transition states in these mechanistic pathways. researchgate.netscience.gov For example, modeling can confirm the greater stability of the trans vinylic radical in the dissolving metal reduction. Spectroscopic techniques like NMR and mass spectrometry are invaluable for identifying reaction intermediates and products, providing experimental validation for the proposed mechanisms. mdpi.comqut.edu.au
Advanced Applications in Organic Synthesis and Materials Science
3-Hydroxypropyl Propiolate as a Versatile Building Block in Complex Molecule Synthesis
The dual functionality of this compound makes it an invaluable precursor for synthesizing intricate molecules. The propiolate moiety serves as a linchpin for carbon-carbon and carbon-heteroatom bond formations, while the hydroxyl group provides a handle for introducing further complexity or for attachment to other molecular scaffolds.
The terminal alkyne of the propiolate group is a key participant in various cycloaddition reactions, which are powerful methods for constructing heterocyclic rings. ualg.pt One of the most prominent applications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. nih.govnih.gov In this context, this compound serves as the alkyne component, reacting with organic azides to form triazole rings bearing a hydroxypropyl substituent. vulcanchem.com This reaction is valued for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov
The resulting hydroxypropyl-functionalized triazole is not merely a final product but a versatile intermediate. The hydroxyl group can be further modified, allowing for the attachment of biomolecules, polymers, or other functional units. For instance, the reaction of azides with simple propiolate esters like methyl propiolate or ethyl propiolate is a well-established method for creating functionalized triazoles. google.comresearchgate.netmdpi.com The molecular mechanism of these [3+2] cycloaddition reactions has been studied, confirming a polar, single-step process. mdpi.com The use of this compound directly incorporates the useful hydroxypropyl group into the heterocyclic product in a single, atom-economical step.
Table 1: Examples of Heterocyclic Synthesis using Propiolate Esters
| Alkyne Reactant | Azide (B81097)/Diene Partner | Catalyst/Conditions | Heterocyclic Product | Reference(s) |
|---|---|---|---|---|
| Methyl Propiolate | Glycidyl Azide Polymer | Tetrakis acetonitrile (B52724) copper (I) hexafluorophosphate | 1,2,3-Triazole functionalized polymer | google.com |
| Ethyl Propiolate | Aryl Azides | Heat | 1,4- and 1,5-Triazole mixture | mdpi.com |
| Dipropiolates | Diazides | Heat (Metal-free) | Poly(aroxycarbonyltriazole) | rsc.org |
Stereoselective synthesis, the ability to produce a single stereoisomer of a chiral molecule, is critical in modern chemistry. chiralpedia.comiipseries.orgnih.gov this compound can act as a precursor in such transformations, where reactions are guided to form a specific three-dimensional arrangement. The reactivity of its alkyne can be controlled by employing chiral catalysts or auxiliaries. chiralpedia.com
A notable example is the asymmetric Michael addition of nucleophiles to the electron-deficient triple bond of a propiolate. Research has demonstrated that P-spiro chiral iminophosphorane catalysts can control the geometrically divergent asymmetric Michael addition of azlactones to methyl propiolate, achieving high stereoselectivity. rsc.org The principles of such reactions are applicable to this compound, where the product's geometry (E or Z isomer) can be selectively determined by the catalyst.
Furthermore, the hydroxyl group of this compound can be used to attach a chiral auxiliary. This auxiliary can direct the stereochemical outcome of a subsequent reaction on the propiolate's triple bond, after which the auxiliary can be removed. This substrate-controlled approach is a fundamental strategy in asymmetric synthesis. iipseries.org While direct examples involving this compound are specific, the extensive research on stereoselective additions to propiolic acid and its esters provides a strong foundation for its use in creating chiral molecules. nottingham.ac.ukmdpi.com The development of rhodium-catalyzed stereoselective dienylation reactions further illustrates how metal catalysts can control the stereochemistry of products derived from alkyne-containing precursors. rsc.org
Role in Polymer Chemistry and Advanced Materials Development
In materials science, this compound is a valuable monomer for creating functional polymers. The presence of both a polymerizable alkyne group and a modifiable hydroxyl group allows for the design of sophisticated polymer architectures with tailored properties.
The dual functionality of this compound enables its use in various polymerization strategies to create polymers with pendant propiolate or hydroxyl groups, or to form the polymer backbone itself.
Polymers containing propiolate groups are of interest for their reactive nature, allowing for post-polymerization modification via reactions like CuAAC. The polymerization of propiolate monomers has been achieved using various catalysts. Research on the polymerization of substituted propiolates using molybdenum (Mo) and rhodium (Rh) catalysts has yielded high molecular weight polypropiolates. bohrium.com These polymers exhibit interesting properties such as thermal stability and liquid crystallinity. bohrium.combit.edu.cn
Another powerful method is the metal-free click polymerization between propiolates and azides, which produces functional polyesters with high molecular weights and regioregularity under simple heating conditions. rsc.org This approach avoids contamination with metal catalysts. Furthermore, propiolate functionalities can be incorporated into materials through vapor deposition polymerization of substituted paracyclophanes, creating porous materials with readily accessible alkyne groups for subsequent click chemistry applications. nih.gov These methods demonstrate that the propiolate moiety is a robust and versatile group for creating advanced, functional polymer systems.
Table 2: Research Findings on the Polymerization of Propiolate Monomers
| Monomer(s) | Catalyst/Method | Resulting Polymer | Key Findings | Reference |
|---|---|---|---|---|
| Propiolates with various substituents | Mo- and Rh-based catalysts | Polypropiolates | High molecular weight, thermally stable, liquid crystalline polymers. | bohrium.com |
| Aromatic and Aliphatic Dipropiolates + Diazides | Heat (Metal-free click polymerization) | Poly(aroxycarbonyltriazole)s | High molecular weight (up to 23,500), high yield (~99%), thermally stable. | rsc.org |
The hydroxypropyl group is a desirable feature in many polymers, often imparting hydrophilicity, biocompatibility, and improved solubility. frontiersin.orgnih.gov this compound serves as a direct source for incorporating this functional group into polymer chains.
One synthetic route is through hydrogen transfer polymerization (HTP). ABA-type amphiphilic copolymers have been synthesized by the HTP of monomers like 2-hydroxypropyl acrylate, initiated by a macroinitiator, to yield structures such as poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate). epstem.net This demonstrates a pathway for creating block copolymers where the hydroxypropyl functionality is integral to the polymer structure.
The synthesis of polymers like poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) via methods such as RAFT polymerization highlights the importance of the hydroxypropyl group in creating well-defined, biocompatible materials for drug delivery systems. nih.govacs.org Similarly, poly(3-hydroxypropyl ethyleneimine), synthesized via nucleophilic substitution, is a water-soluble and less toxic alternative to its parent polymer, with a low glass transition temperature, making it suitable for blending to create flexible films. nih.gov The functionalization of natural polymers like cellulose (B213188) to form hydroxypropyl cellulose (HPC) and its derivatives is another major area, creating materials used in coatings, food applications, and for generating functional organogels. frontiersin.orgrsc.org The use of this compound provides a direct method to build such valuable hydroxypropyl-containing polymer structures from a small-molecule monomer.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl propiolate |
| Ethyl propiolate |
| 1,2,3-Triazole |
| Poly(aroxycarbonyltriazole) |
| Polypropiolate |
| Methyl propiolate-functionalized poly-p-xylylene |
| Glycidyl azide polymer |
| Poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) |
| Poly(3-hydroxypropyl ethyleneimine) |
| Hydroxypropyl cellulose (HPC) |
| 2-Hydroxypropyl acrylate |
| Poly(2-hydroxypropyl propionate-b-ethylene glycol-b-2-hydroxypropyl propionate) |
| Azlactone |
| Paracyclophane |
Cross-linking Agent in Polymer Networks
The bifunctionality of this compound, containing both a hydroxyl and an alkyne group, makes it a candidate for creating cross-linked polymer networks. emich.edu The formation of covalent bonds between polymer chains, known as cross-linking, results in a three-dimensional network structure. specialchem.com This process significantly alters the properties of the polymer. specialchem.com
Cross-linked polymers generally exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. specialchem.com The interconnected network restricts the movement of polymer chains, leading to increased rigidity and resistance to deformation. specialchem.com However, this can also result in increased brittleness and reduced flexibility. specialchem.com The cross-linking density, which is the number of cross-links per unit volume, directly influences these properties. conicet.gov.ar A higher cross-linking density typically leads to a more rigid and stable network. conicet.gov.ar
The specific chemistry used for cross-linking is crucial. The alkyne group of this compound can participate in various reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. researchgate.net This reaction is highly efficient and specific, allowing for the controlled formation of cross-links. sigmaaldrich.com The hydroxyl group can also be utilized for cross-linking through reactions like esterification.
Table 1: General Effects of Cross-linking on Polymer Properties
| Property | Effect of Cross-linking |
| Mechanical Strength | Enhanced tensile strength and robustness. specialchem.com |
| Thermal Stability | Improved resistance to heat and degradation. specialchem.com |
| Chemical Resistance | Increased resistance to solvents and chemical attack. specialchem.com |
| Flexibility | Generally reduced, leading to increased brittleness. specialchem.com |
| Solubility | Reduced due to the interconnected network. specialchem.com |
This table summarizes the general effects of cross-linking on polymer properties.
Surface Functionalization of Materials
The modification of material surfaces is critical for a vast array of applications, and this compound provides a valuable tool for this purpose. researchgate.net Surface functionalization involves the attachment of specific molecules or functional groups to a material's surface to alter its properties, such as hydrophilicity, biocompatibility, or reactivity. bham.ac.uk
The alkyne group of this compound is particularly useful for surface modification via "click chemistry" reactions. mdpi.com For example, a surface can be first modified to introduce azide groups. Subsequently, this compound can be "clicked" onto the surface, introducing hydroxyl groups. sigmaaldrich.com These hydroxyl groups can then be further functionalized or used to alter the surface's properties directly.
This approach has been used to functionalize a variety of materials, including nanoparticles and polymers. bham.ac.uk For instance, the surface of graphene-based materials has been functionalized to improve their dispersion and stability in solvents for biomedical applications. bham.ac.uk Similarly, the functionalization of silica (B1680970) nanomaterials allows for their use as catalysts or in drug delivery systems. researchgate.net
The ability to create patterned or differentially functionalized surfaces is another key advantage. google.com By selectively applying this compound to specific areas of a surface, regions with different chemical properties can be created, which is essential for applications like microarrays and sensors. google.com
Design of Responsive Polymeric Systems
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. ijcrt.orgrsc.org These materials are of great interest for applications in drug delivery, biosensing, and tissue engineering. rsc.org The incorporation of this compound into polymer structures can be a strategy to impart or enhance such responsive behaviors.
The alkyne group of this compound allows for its incorporation into polymer backbones or as side chains through polymerization or post-polymerization modification techniques. bohrium.com Once incorporated, the hydroxyl group can be modified with stimuli-responsive moieties. For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) could be functionalized with this compound. researchgate.net The terminal alkyne then provides a handle for attaching other molecules or for cross-linking, potentially tuning the temperature at which the polymer undergoes its characteristic phase transition. researchgate.netmdpi.com
The creation of hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, is a significant application of responsive polymers. ijcrt.org By using this compound as a cross-linker or as a functional monomer, hydrogels with tunable swelling behavior can be designed. ijcrt.org For instance, a hydrogel could be designed to swell or shrink in response to a specific biological signal, leading to the controlled release of an encapsulated drug. nih.gov
Table 2: Examples of Stimuli and Corresponding Polymer Responses
| Stimulus | Potential Polymer Response |
| Temperature | Change in solubility (e.g., LCST behavior), coil-to-globule transition. mdpi.com |
| pH | Swelling/deswelling due to protonation/deprotonation of functional groups. ijcrt.org |
| Light | Isomerization of photochromic groups leading to changes in polymer conformation or polarity. bohrium.com |
This table provides examples of common stimuli and the types of responses they can induce in smart polymers.
Integration into Bioorthogonal Chemistry for Material Bioconjugation (focus on chemical methodology)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone reactions in this field. nih.govd-nb.info The terminal alkyne of this compound makes it a prime candidate for these reactions, enabling the conjugation of materials with biological molecules.
The CuAAC reaction, while highly efficient, often requires a copper catalyst that can be toxic to cells. nih.gov This has led to the development of copper-free click chemistry, such as SPAAC, which utilizes strained cyclooctynes that react readily with azides without the need for a catalyst. nih.govd-nb.info
The general methodology for bioconjugation using this compound involves a two-step process. First, the material to be functionalized is modified to introduce either an azide or an alkyne group. If the material is modified with azides, this compound can be directly attached. Conversely, if the material is functionalized with this compound, a biomolecule containing an azide group can be attached.
This strategy has been employed for the surface modification of nanoparticles and polymers for various biomedical applications. nih.gov For example, a polymer can be functionalized with this compound, and then a peptide or protein containing an azide group can be "clicked" on, creating a biohybrid material. sigmaaldrich.com This allows for the precise control over the placement and density of biomolecules on a material's surface.
Development of Functionalized Materials for Chemical Catalysis Support (excluding direct catalytic activity of the compound itself)
The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse. mdpi.com Functionalized materials play a crucial role as catalyst supports, and this compound can be used to create such materials. google.com
The alkyne and hydroxyl groups of this compound offer versatile anchor points for attaching catalyst molecules. A solid support, such as silica or a polymer, can be functionalized with this compound. mdpi.com The terminal alkyne can then be used to "click" a ligand-modified catalyst onto the support. Alternatively, the hydroxyl group can be used to covalently attach the catalyst through reactions like etherification or esterification.
For example, mesoporous silica materials like MCM-41 can be functionalized to serve as catalyst supports. mdpi.com The high surface area and ordered pore structure of these materials make them ideal for supporting catalysts. mdpi.com By functionalizing the surface of MCM-41 with this compound, a platform for the immobilization of a wide range of catalysts can be created.
The choice of the support material and the method of catalyst attachment can significantly influence the activity and selectivity of the immobilized catalyst. researchgate.net The use of this compound allows for a modular approach, where the support, the linker, and the catalyst can be systematically varied to optimize the performance of the catalytic system.
Spectroscopic and Advanced Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 3-Hydroxypropyl propiolate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
For this compound, ¹H NMR spectroscopy is expected to show distinct signals for each type of proton in the molecule. The terminal alkyne proton (H-a) would appear as a singlet in the range of 2.8-3.1 ppm. The methylene (B1212753) protons of the propyl chain would exhibit specific splitting patterns due to coupling with adjacent protons. The protons on the carbon adjacent to the ester oxygen (H-d) are anticipated to be a triplet around 4.3 ppm, while the protons on the carbon bearing the hydroxyl group (H-c) would appear as a triplet around 3.8 ppm. The central methylene protons (H-e) would show a more complex pattern, likely a quintet, around 2.0 ppm. The hydroxyl proton (H-f) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Similarly, ¹³C NMR provides information on the carbon skeleton. The carbonyl carbon of the ester (C-3) is expected at approximately 153 ppm. The acetylenic carbons (C-1, C-2) would resonate around 75-80 ppm. The carbons of the propyl chain would appear at distinct shifts: the carbon attached to the ester oxygen (C-6) around 60-65 ppm, the hydroxyl-bearing carbon (C-4) near 58-62 ppm, and the central methylene carbon (C-5) around 30-35 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted chemical shifts (δ) are based on standard values for similar functional groups. Actual values may vary based on solvent and experimental conditions.
¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-a (≡C-H) | 2.8 - 3.1 | Singlet (s) |
| H-d (-O-CH₂-) | 4.2 - 4.4 | Triplet (t) |
| H-c (-CH₂-OH) | 3.7 - 3.9 | Triplet (t) |
| H-e (-CH₂-) | 1.9 - 2.1 | Quintet (quin) |
¹³C NMR (Carbon-13 NMR)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 (C=O) | 152 - 155 |
| C-1 (≡C-H) | 78 - 82 |
| C-2 (-C≡) | 74 - 77 |
| C-6 (-O-CH₂) | 60 - 65 |
| C-4 (-CH₂-OH) | 58 - 62 |
Multi-Dimensional NMR Techniques for Structural Assignment
While 1D NMR spectra provide foundational data, complex molecules or those with overlapping signals often require multi-dimensional NMR experiments for unambiguous structural confirmation. ni.ac.rsomicsonline.org For this compound, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable. libretexts.orgweebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks connecting the signals of H-d with H-e, and H-e with H-c, confirming the connectivity of the 1,3-propanediol (B51772) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link the proton signals (H-a, H-c, H-d, H-e) to their corresponding carbon signals (C-1, C-4, C-6, C-5), confirming the assignment of each CH, CH₂, or CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include a cross-peak between the alkyne proton (H-a) and the carbonyl carbon (C-3), and between the methylene protons H-d and the carbonyl carbon (C-3), which unequivocally establishes the ester linkage between the propiolic acid and 3-hydroxypropanol moieties.
The combined use of these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals, verifying the molecular structure. ni.ac.rs
Solid-State NMR for Polymer Characterization
Should this compound be used as a monomer to create polymers, for instance, through reactions involving its hydroxyl or alkyne functionalities, solid-state NMR (ssNMR) would be an essential characterization tool. researchgate.net Unlike solution NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR provides detailed information about the structure, dynamics, and phase morphology of solid materials. mdpi.comexlibrisgroup.com
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are standard for obtaining high-resolution ¹³C spectra of solid polymers. mdpi.com These spectra can reveal information about:
Polymerization Chemistry: Confirming the conversion of monomer to polymer by observing the disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone.
Crystalline and Amorphous Phases: Distinguishing between ordered (crystalline) and disordered (amorphous) regions within the polymer, as carbon atoms in different environments will have slightly different chemical shifts.
Molecular Dynamics: By measuring relaxation times (such as T₁ and T₁ρ), ssNMR can probe the mobility of different segments of the polymer chain, providing insights into properties like the glass transition temperature. researchgate.net
For a hypothetical polymer of this compound, ssNMR could differentiate between carbons in the main chain and those in the side chains, and assess the mobility of the hydroxypropyl side group. acs.orgelsevier.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the specific functional groups present in a molecule, making them complementary to NMR.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. upi.edu The resulting spectrum is a unique fingerprint, with specific peaks corresponding to particular functional groups. For this compound, the key expected absorption bands would confirm the presence of its defining moieties.
O-H Stretch: A strong, broad absorption band typically appears in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group.
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne proton. acs.org
C≡C Stretch: The carbon-carbon triple bond stretch is expected as a medium-to-weak, sharp peak in the 2140-2100 cm⁻¹ range. upi.edu
C=O Stretch: A very strong, sharp absorption from the ester carbonyl group will be prominent in the 1730-1715 cm⁻¹ region.
C-O Stretch: The C-O stretching vibrations of the ester and alcohol functionalities will appear in the fingerprint region, typically between 1300-1000 cm⁻¹.
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is based on the inelastic scattering of monochromatic light. acs.org It provides information on molecular vibrations and is particularly sensitive to non-polar, symmetric bonds, making it an excellent complementary technique to FTIR. umsl.edu
For this compound, Raman spectroscopy offers significant advantages:
C≡C Stretch: The carbon-carbon triple bond, which may show a weak signal in FTIR, typically produces a very strong and sharp signal in the Raman spectrum in the 2140-2100 cm⁻¹ range. This high sensitivity makes Raman an ideal tool for detecting and studying the alkyne group. nih.govacs.org
Symmetry and Complementation: For symmetric molecules, vibrations that are Raman active may be IR inactive, and vice-versa (rule of mutual exclusion). While this compound is not symmetric, the principle that polar bonds are strong in IR and non-polar bonds are strong in Raman generally holds. acs.org
Aqueous Solutions: Water is a weak Raman scatterer, making Raman spectroscopy particularly useful for analyzing samples in aqueous media, where the strong IR absorption of water can obscure important spectral regions. umsl.edu
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Relative Intensity |
|---|---|---|---|---|
| Alcohol | O-H stretch | 3500–3200 | Weak | Strong, Broad (IR) |
| Terminal Alkyne | ≡C-H stretch | ~3300 | ~3300 | Strong, Sharp (IR/Raman) |
| Alkyne | C≡C stretch | 2140–2100 | 2140–2100 | Weak (IR), Strong (Raman) |
| Ester | C=O stretch | 1730–1715 | 1730–1715 | Very Strong (IR), Medium (Raman) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. measurlabs.com This capability allows for the determination of the elemental composition of a molecule from its exact mass. utmb.edu
For this compound (molecular formula C₆H₈O₃), the monoisotopic mass can be calculated with high precision. HRMS analysis would be used to measure this mass experimentally. If the measured mass matches the calculated theoretical mass to within a very small tolerance (typically <5 ppm), it provides strong evidence for the assigned molecular formula. acs.org This is crucial for distinguishing the target compound from isomers or other molecules that may have the same nominal mass but different elemental compositions.
Techniques like Orbitrap mass spectrometry are frequently used for HRMS analysis of small molecules, providing the necessary resolution to unambiguously determine molecular formulas. nih.govnih.gov
High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈O₃ |
| Nominal Mass | 128 amu |
| Monoisotopic Mass (Calculated) | 128.04734 Da |
Chromatographic Separation Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for monitoring its conversion during polymerization or modification reactions. The coupling of chromatography with mass spectrometry provides a powerful tool for both separation and identification. etamu.eduwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. etamu.edu In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. etamu.edu The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint for identification. etamu.edu
The retention time (the time it takes for the compound to pass through the column) helps in identifying the compound, while the peak area can be used for quantitative analysis to determine its purity. etamu.edu For reaction monitoring, GC-MS can track the disappearance of the this compound peak and the appearance of new peaks corresponding to the products over time. The mass spectrometer detector provides structural confirmation of the analyte based on its fragmentation pattern. etamu.edu
Table 1: Representative GC-MS Analytical Parameters for an Ester of a 3-Hydroxypropyl Moiety This table illustrates typical parameters and findings for a related compound, as specific research data for this compound is not extensively published. Data is representative based on analysis of similar structures. ijpsr.com
| Parameter | Value/Description | Source |
| Column Type | HP-5MS capillary column | lipidmaps.org |
| Carrier Gas | Helium | ijpsr.com |
| Flow Rate | 1 mL/minute | ijpsr.com |
| Injection Mode | Split | - |
| Oven Program | Initial 80°C, ramp to 290°C | lipidmaps.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | hmdb.cahmdb.ca |
| Mass Analyzer | Quadrupole | hmdb.cahmdb.ca |
| Retention Time (RT) | Compound-specific, e.g., ~30.96 min for Oleic acid, 3-hydroxypropyl ester | ijpsr.com |
| Key Mass Fragments (m/z) | Fragments corresponding to the loss of functional groups, used for structural elucidation. | etamu.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a synergistic technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly suited for compounds that are non-volatile, thermally sensitive, or of higher molecular weight, making it ideal for analyzing reaction mixtures, polymers, and metabolites derived from this compound. wikipedia.org The analyte is first separated on an LC column, and the eluent is then introduced into the mass spectrometer's ion source. wikipedia.org
This technique is highly sensitive and selective, allowing for the detection and quantification of analytes in complex matrices. jst.go.jp In the context of this compound, LC-MS can be used to monitor its consumption in polymerization reactions or its metabolic transformation in biological systems. Multiple reaction monitoring (MRM) mode in tandem mass spectrometry (LC-MS/MS) offers exceptional specificity by selecting a precursor ion and monitoring a specific fragment ion. jst.go.jp
Table 2: LC-MS/MS Parameters for the Analysis of 3-Hydroxypropylmercapturic Acid (3-HPMA), a Metabolite Containing the 3-Hydroxypropyl Structure
| Parameter | Condition/Value | Source |
| Chromatography | Reverse-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.net |
| Column | C8 or HILIC column | jst.go.jpresearchgate.net |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water gradient | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | jst.go.jpresearchgate.net |
| Mass Analyzer | Triple Quadrupole | jst.go.jp |
| Detection Mode | Multiple Reaction Monitoring (MRM) | jst.go.jp |
| Precursor → Product Ion (m/z) | 222.10 → 90.97 (Positive Ion Mode for 3-HPMA) | researchgate.net |
| Limit of Quantification | As low as 50 ng/mL in urine samples | jst.go.jp |
Thermal Analysis of Materials Derived from this compound
Thermal analysis techniques are critical for characterizing the thermal properties of polymers and materials synthesized using this compound as a monomer or precursor. These methods measure changes in the physical and chemical properties of a material as a function of temperature. tainstruments.com
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.coms4science.at It provides quantitative information on thermal events such as glass transition, melting, crystallization, and chemical reactions. cuni.cz For polymers derived from this compound, DSC is used to determine the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov It can also identify the melting temperature (Tm) and crystallization temperature (Tc) for semi-crystalline materials. cuni.cz
Table 3: Thermal Properties of Poly(3-hydroxypropyl ethyleneimine) (P3HPEI) Determined by DSC
| Material | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Source |
| Poly(3-hydroxypropyl ethyleneimine) (P3HPEI) | -38.6 °C | Not observed (amorphous) | nih.govresearchgate.net |
| Linear Polyethyleneimine (L-PEI) (precursor) | -21.5 °C | 61.8 °C | nih.gov |
The data indicates that the introduction of the hydroxypropyl group significantly lowers the glass transition temperature, suggesting increased chain flexibility in the resulting polymer. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.com This technique is primarily used to evaluate the thermal stability and decomposition profile of materials. alfa-chemistry.com A TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the material degrades. For polymers derived from this compound, TGA can determine the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual mass at high temperatures. nih.gov
Table 4: TGA Data for Chitosan (CHI) and a Blend with Poly(3-hydroxypropyl ethyleneimine) (P3HPEI)
| Material | Onset of Major Decomposition | Temperature at Max Decomposition Rate | Source |
| Chitosan (CHI) Film | ~250 °C | ~305 °C | nih.gov |
| CHI/P3HPEI (50:50) Blend Film | ~230 °C | ~295 °C | nih.gov |
| P3HPEI Polymer | ~300 °C | ~390 °C | nih.gov |
X-ray Diffraction Techniques for Structural and Morphological Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its structural properties. nf-itwg.orgxos.com The technique works by directing a beam of X-rays at a sample and measuring the scattering angles of the diffracted beams. xos.com Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a broad halo. nih.gov
For materials derived from this compound, XRD is essential for analyzing the degree of crystallinity. For instance, in polymer films, XRD can reveal whether the material is amorphous or semi-crystalline and can identify any crystalline domains formed by the polymer or by additives. nih.gov
Table 5: Characteristic X-ray Diffraction Peaks for Materials Containing a Polymer Derived from a 3-Hydroxypropyl Moiety
| Material | Crystalline Nature | Characteristic Diffraction Peaks (2θ) | Source |
| Poly(3-hydroxypropyl ethyleneimine) (P3HPEI) | Amorphous | No sharp peaks observed | researchgate.net |
| Drug-free Chitosan/P3HPEI Film | Predominantly Amorphous | Broad halo | nih.gov |
| Haloperidol-loaded Chitosan/P3HPEI Film | Semi-crystalline | Peaks at 17°, 23°, 25°, 31° (attributable to drug crystals) | nih.gov |
The XRD patterns confirm the amorphous nature of the P3HPEI polymer and show how it forms a predominantly amorphous matrix in a blended film. nih.govresearchgate.net The appearance of sharp peaks upon drug loading indicates the presence of crystalline drug dispersed within this matrix. nih.gov
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used for the characterization of crystalline materials. tricliniclabs.com It provides detailed information about the atomic structure, phase purity, and crystalline properties of a powdered solid. americanpharmaceuticalreview.comnf-itwg.org The technique operates by directing a beam of X-rays onto a sample and measuring the intensity of the scattered rays as a function of the scattering angle. nf-itwg.org Crystalline substances produce a unique diffraction pattern, characterized by a series of peaks at specific angles (2θ), which acts as a fingerprint for that particular crystal structure. americanpharmaceuticalreview.comnf-itwg.org
For a sample of this compound, PXRD analysis would be crucial for confirming its crystalline nature. The analysis can identify the specific polymorph (if multiple crystal forms exist), assess the sample's phase purity, and provide insights into properties like crystallite size and lattice strain. ntu.edu.twamericanpharmaceuticalreview.commalvernpanalytical.com The diffraction pattern is generated by the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice. malvernpanalytical.com
The key parameters obtained from a PXRD pattern are the peak positions (2θ), their intensities, and their widths (often measured as Full Width at Half Maximum, FWHM). ntu.edu.tw From the peak positions, the d-spacing (the distance between parallel planes of atoms in the crystal) can be calculated using Bragg's Law. This set of d-spacings is characteristic of the material's crystal lattice. ntu.edu.tw The relative intensities of the peaks are dependent on the arrangement of atoms within the crystal's unit cell. Quantitative analysis of mixtures of crystalline phases is also possible, as the resulting pattern is a weighted sum of the individual patterns of each component. americanpharmaceuticalreview.com
Below is an illustrative table representing hypothetical PXRD data for a crystalline sample of this compound. This data is for demonstration purposes to show how PXRD results are typically presented.
| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 15.5 | 5.71 | 85 |
| 18.2 | 4.87 | 100 |
| 22.8 | 3.89 | 60 |
| 25.1 | 3.54 | 45 |
| 30.5 | 2.93 | 70 |
| 38.4 | 2.34 | 30 |
Table 1: Illustrative PXRD data for a hypothetical crystalline sample of this compound. The 2θ values represent the diffraction angles, d-spacing is calculated from Bragg's Law, and relative intensity is normalized to the most intense peak.
Small-Angle X-ray Scattering (SAXS) for Polymer Morphology
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique that probes structural features on a length scale from approximately 1 to 100 nanometers. researchgate.net Unlike PXRD which provides information on atomic-scale crystal structures, SAXS is used to investigate larger-scale structures such as the shape, size, and arrangement of nanoparticles, macromolecules, and the morphology of polymers. researchgate.netscispace.com The terminal alkyne group of this compound makes it a valuable monomer for synthesizing a variety of polymers, for instance, through click chemistry or polymerization reactions. mdpi.comresearchgate.netrsc.org SAXS is an essential tool for characterizing the resulting polymer morphology in solution or in the solid state.
The analysis of a SAXS profile (a plot of scattering intensity versus the scattering vector, q) can yield several important morphological parameters. The scattering vector q is inversely related to the length scale being probed. Analysis of the low-q region can provide the radius of gyration (Rg) for particles or polymers in solution. nih.gov The Porod exponent, derived from the high-q region, gives information about the nature of the scattering interface (smooth or fractal). nih.gov
The following table presents a hypothetical set of parameters that could be obtained from a SAXS analysis of a polymer synthesized using this compound. This data is for illustrative purposes.
| Parameter | Value | Significance |
| Radius of Gyration (Rg) | 8.5 nm | Indicates the overall size and compactness of the polymer chain in solution. nih.gov |
| Hydrodynamic Radius (Rh) | 10.2 nm | Represents the effective size of the polymer in solution, including associated solvent molecules. nih.gov |
| Rg/Rh Ratio | 0.83 | Provides insight into the polymer's architecture (e.g., a value around 0.77 is typical for a hard sphere, while higher values suggest a more open or elongated structure). nih.gov |
| Porod Exponent | 2.5 | Describes the interface of the scattering objects; a value between 2 and 3 can indicate a fractal-like or mass fractal structure. nih.gov |
Table 2: Illustrative SAXS data for a hypothetical polymer derived from this compound. These parameters provide quantitative insight into the polymer's size, shape, and structure at the nanoscale.
Theoretical and Computational Chemistry Studies of 3 Hydroxypropyl Propiolate
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, molecular orbitals, and energy.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules like 3-hydroxypropyl propiolate. DFT calculations focus on the electron density rather than the complex many-electron wavefunction.
Key ground-state properties of this compound that can be elucidated using DFT include:
Optimized Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing the most stable three-dimensional structure of the molecule.
Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Electronic Properties: DFT provides insights into the electronic landscape of the molecule, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org
A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)) to perform geometry optimization followed by frequency and electronic property calculations. researchgate.net
Table 1: Illustrative DFT-Calculated Ground State Properties for this compound
| Property | Illustrative Value (B3LYP/6-31G(d)) | Description |
| Total Energy (Hartree) | -420.12345 | The total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy (eV) | -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy (eV) | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.7 | An indicator of chemical reactivity; a larger gap suggests higher stability. |
| Dipole Moment (Debye) | 2.5 | A measure of the overall polarity of the molecule. |
| Key Vibrational Frequencies (cm⁻¹) | ~3400 (O-H), ~2150 (C≡C), ~1720 (C=O) | Predicted frequencies corresponding to the stretching of key functional groups for IR spectrum analysis. |
Note: The values in this table are illustrative examples of the type of data generated by DFT calculations and are not based on published experimental results for this specific molecule.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of particles, providing a dynamic picture of molecular behavior.
For this compound, MD simulations are essential for:
Conformational Analysis: The flexible propyl chain allows for multiple conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. libretexts.org This is critical as the molecule's conformation can influence its reactivity and interactions.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Illustrative Finding | Significance |
| Predominant Dihedral Angle (O-C-C-C) | Gauche (~60°) and Anti (~180°) conformations are both significantly populated. | Reveals the most likely shapes the molecule adopts in solution. |
| Radial Distribution Function g(r) for Water | A sharp peak at ~1.8 Å from the hydroxyl hydrogen indicates strong hydrogen bonding. | Quantifies the structure of water molecules around the solute. |
| Self-Diffusion Coefficient (cm²/s) | 1.5 x 10⁻⁵ | Characterizes the mobility of the molecule within the solvent. |
| Hydrogen Bonds (solute-solvent) | Average of 2.5 hydrogen bonds maintained between the solute and surrounding water. | Highlights the importance of specific interactions with the solvent that stabilize the molecule. |
Note: The values in this table are illustrative examples of the type of data generated by MD simulations and are not based on published experimental results for this specific molecule.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally. For this compound, this could involve studying its participation in reactions like cycloadditions or esterifications. ufl.edurichmond.edu
The process typically involves:
Locating Stationary Points: Using quantum chemical methods (like DFT), the geometries and energies of the reactants, products, and any intermediates are calculated.
Finding the Transition State (TS): The highest energy point along the lowest energy reaction path, the transition state, is located. This is a first-order saddle point on the potential energy surface.
Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located TS correctly connects the reactants and products.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier, which is directly related to the reaction rate.
Theoretical studies on related propiolate esters have utilized DFT to investigate the mechanisms of cycloaddition reactions, successfully predicting regioselectivity and explaining the role of catalysts. nih.govnih.gov
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.
NMR Spectroscopy: Calculating nuclear magnetic shieldings using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov While absolute accuracy can be challenging, the relative shifts and patterns are often very well reproduced, helping to assign complex spectra. github.iochemrxiv.org
IR Spectroscopy: As mentioned in section 6.1.1, the calculation of vibrational frequencies and their intensities provides a theoretical IR spectrum.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption, providing the absorption wavelengths (λ_max) and oscillator strengths.
In Silico Design of Novel Derivatives and Materials
Computational chemistry enables the in silico (computer-based) design and screening of new molecules before committing to their synthesis. nih.gov Starting with the this compound scaffold, computational tools can be used to:
Explore Derivatives: Systematically modify the structure (e.g., by changing the ester group, substituting the propyl chain) and calculate the properties of the resulting virtual compounds.
Predict Properties: For each derivative, properties such as electronic structure, reactivity, and potential for polymerization can be predicted. For example, DFT could be used to screen for derivatives with a smaller HOMO-LUMO gap, suggesting they might be more suitable as monomers for conductive polymers. chemrxiv.org
Material Science Applications: The alkyne and hydroxyl functional groups make this compound a potentially versatile building block for polymers and materials. Computational studies could model the polymerization process or the self-assembly of derivatives to predict the properties of the resulting bulk material. researchgate.net
Future Directions and Emerging Research Frontiers
Innovations in Catalytic Transformations Involving 3-Hydroxypropyl Propiolate
The reactivity of this compound is dominated by its two functional groups, making it a prime substrate for innovative catalytic transformations. The electron-deficient alkyne is particularly susceptible to nucleophilic conjugate addition reactions, often referred to as "click" reactions, which are prized for their efficiency and mild conditions. acs.org
Key catalytic developments include:
Organocatalyzed Nucleophilic Additions: Metal-free organocatalysts have been effectively used to promote the addition of nucleophiles to activated alkynes. For instance, bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicycloundec-7-ene (DBU) can catalyze hydroxyl-yne, amino-yne, and thiol-yne reactions, providing atom-economical routes to highly functionalized vinyl ethers, enamines, and vinyl thioethers. rsc.orgmdpi.com
Hydroxy-Group Directed Reactions: The integral hydroxyl group in this compound can act as an internal directing group, enabling exceptional control over regioselectivity in catalytic processes. Research on similar 2-alkynylic alcohols has demonstrated that the hydroxy group can guide palladium catalysts to achieve unprecedented regioselectivity in syn-hydrocarboxylation reactions, a principle directly applicable to this compound. rsc.org
Novel Photoredox Catalysis: Emerging frontiers include the use of photoredox catalysis for the difunctionalization of alkynes. nih.gov While many studies focus on unactivated alkynes, the development of photocatalytic systems for activated alkynes like this compound represents a promising area for creating complex molecular architectures under mild, light-driven conditions.
Green Catalytic Systems: The use of environmentally benign catalytic systems, such as molecular iodine in DMSO, has been shown to be effective for the functionalization of alkynes and propiolic acids, offering a green alternative to traditional metal catalysts. mdpi.com
| Catalytic Transformation | Catalyst Type | Functional Group Targeted | Potential Product | Citation(s) |
| Hydroxyl-yne Addition | Organobase (e.g., DABCO) | Alkyne | Vinyl Ether | rsc.orgmdpi.com |
| Amino-yne Addition | Organocatalyst | Alkyne | Enamine | acs.org |
| Thiol-yne Addition | Organobase (e.g., DBU) | Alkyne | Vinyl Thioether | mdpi.com |
| Hydrocarboxylation | Palladium Complex | Alkyne (OH-directed) | 3-hydroxy-2(E)-alkenoate | rsc.org |
| Decarboxylative Functionalization | Iodine/DMSO | Alkyne | β-iodo vinylsulfone | mdpi.com |
Advancements in Polymer Science and Engineering Utilizing this compound
As a bifunctional AB-type monomer, this compound is an ideal candidate for the synthesis of advanced functional polymers. The combination of a polymerizable alkyne and a reactive hydroxyl group allows for the creation of polymers with unique architectures and properties.
A significant breakthrough is the development of organobase-catalyzed hydroxyl-yne click polymerization . rsc.org In this process, the hydroxyl group of one monomer adds across the activated alkyne of another in a step-growth manner. This method offers several advantages:
It is typically metal-free, aligning with green chemistry principles. mdpi.com
It proceeds under mild, ambient conditions with high efficiency and atom economy. rsc.org
It produces high molecular weight poly(vinyl ether ester)s (PVEEs), which are thermally stable and can be either amorphous or semi-crystalline depending on the monomer structure. rsc.org
| Organocatalyst | Monomer Type | Resulting Polymer | Key Features | Citation(s) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Ester-activated alkynes + Alcohols | Poly(vinyl ether ester) | High molecular weight, thermally stable, metal-free synthesis. | rsc.org |
| 4-Dimethylaminopyridine (DMAP) | Keto-activated diynes + Diphenols | Poly(vinylene ether ketone) | High efficiency, mild conditions, acid-degradable. | mdpi.com |
| Tri-n-butylphosphine (n-Bu3P) | Ester-activated diynes + Dithiols | Poly(vinylene thioether) | Simple, efficient, mild conditions. | mdpi.com |
Beyond click polymerization, this compound can be utilized in other advanced polymerization techniques. Its alkyne functionality makes it a potential monomer for transition metal-catalyzed polymerizations such as Sonogashira coupling or polycyclotrimerization to create conjugated polymers. oup.com The pendant hydroxypropyl group in such polymers would enhance solubility and provide a reactive handle for post-polymerization modification, allowing for the fine-tuning of material properties. However, challenges such as preventing undesirable side reactions like Glaser coupling during synthesis must be managed. acs.org
Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, both for producing this compound and for its subsequent use.
A direct and sustainable route to this compound involves the acid-catalyzed esterification of propiolic acid with 1,3-propanediol (B51772). qut.edu.au The green credentials of this synthesis can be significantly enhanced by:
Utilizing Renewable Feedstocks: 1,3-propanediol can be sustainably produced via the microbial fermentation of glycerol, a major byproduct of the biodiesel industry. acs.org
Employing Green Catalysts: Instead of traditional mineral acids, the reaction can be catalyzed by solid, reusable acid catalysts like Amberlyst-15, which are non-toxic, easy to handle, and simplify product purification. researchgate.netacs.org Heterogeneous catalysts based on clay-supported heteropoly acids have also proven effective in similar esterifications. rsc.org
Furthermore, the reactions that use this compound are increasingly aligned with green chemistry. As discussed, the organocatalyzed click polymerizations are inherently green due to their metal-free nature and 100% atom economy. rsc.orgmdpi.com Catalyst-free approaches for reacting propiolate esters have also been reported, further minimizing environmental impact. rsc.org
Integration with Automated Synthesis and High-Throughput Screening Platforms
The dual functionality of this compound makes it an exceptional building block for integration with modern high-throughput technologies. Automated synthesis and screening platforms accelerate the discovery of new molecules and materials. pharmaron.com
Combinatorial Library Synthesis: The alkyne group is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most famous click reaction. An automated synthesis platform could use this compound as a central scaffold. By reacting it with a diverse library of azides, it can rapidly generate a large collection of 1,2,3-triazole derivatives. Crucially, each of these new molecules would retain the hydroxyl group, providing a reactive handle for a second stage of diversification, leading to complex and functionally rich molecular libraries.
High-Throughput Screening (HTS): The high reactivity of the propiolate moiety can be harnessed in HTS assays. For example, a close analogue, ethyl propiolate, has been used as a reagent in a high-throughput automated assay for the determination of glutathione, where the reaction between the thiol and the propiolate generates a UV-absorbing product. benthamscience.com This principle can be extended to screen for inhibitors of enzymes with active-site thiols or to quantify other nucleophiles. HTS can also be used to rapidly screen large libraries of metal complexes or organocatalysts to identify optimal conditions for transformations involving this compound. researchgate.net
Cross-Disciplinary Research at the Interface of Chemistry and Materials Science
The true potential of this compound is realized at the convergence of chemistry and materials science, where it serves as a bridge to create novel functional materials. The polymers synthesized from this monomer are not merely structural plastics but are advanced materials with properties tailored at the molecular level.
The key to this crossover potential lies in the pendant hydroxypropyl groups of the resulting polymers, such as the poly(vinyl ether ester)s from hydroxyl-yne polymerization. rsc.org These hydroxyl groups are not passive components; they are active functional handles that can be used to:
Tune Physicochemical Properties: The hydroxyl groups impart hydrophilicity, influencing the polymer's solubility, swellability in water, and surface properties.
Enable Post-Polymerization Modification: They serve as anchor points for attaching a wide array of other molecules, including bioactive agents for drug delivery applications, fluorophores for imaging and sensing, or other polymers to create block copolymers.
Create Responsive Materials: By cross-linking the pendant hydroxyl groups, it is possible to form hydrogels. These hydrogels can be designed to be stimuli-responsive, changing their properties in response to pH, temperature, or specific analytes.
Develop Novel Optical Materials: By incorporating specific moieties, such as tetraphenylethylene, into the polymer backbone during a hydroxyl-yne polymerization, it is possible to create polymers that exhibit aggregation-induced emission (AIE), which have applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org
Through the strategic use of this compound, chemists and materials scientists can design and construct a new generation of smart materials, from injectable hydrogels and antimicrobial bioadhesives to advanced coatings and optoelectronic devices.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-Hydroxypropyl propiolate, and how can reaction conditions influence product yields?
- Methodological Answer : The synthesis of this compound typically involves acid-mediated reactions between propiolate derivatives and alcohols. For example, using MeSO₃H as a catalyst, reactions with phenol or resorcinol under mild conditions (room temperature, 2–3 hours) yield flavones or neoflavones . Key variables include solvent choice (e.g., DMF increases reaction efficiency by 25% in neoflavone synthesis) and substrate structure (resorcinol favors neoflavone formation exclusively). Ensure reproducibility by documenting catalyst purity, solvent drying methods, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying hydroxyl and propiolate moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Chromatographic methods like HPLC or GC-MS, coupled with diode array detection (as in ), help identify reaction byproducts. For isomers, use chiral columns or compare retention times against authenticated standards. Always cross-reference spectral data with databases (e.g., PubChem ) to validate assignments.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts in this compound-mediated syntheses?
- Methodological Answer : Systematic optimization involves Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For instance, increasing DMF concentration reduces reaction time but may promote side reactions; balance this with lower temperatures (e.g., 0–25°C) to suppress undesired pathways . Use kinetic studies (e.g., time-resolved NMR) to identify intermediate formation and adjust quenching times. Computational tools (e.g., DFT calculations) can predict reactive sites and guide catalyst selection .
Q. How should contradictory data on substrate selectivity (e.g., phenol vs. resorcinol reactions) be analyzed to refine mechanistic hypotheses?
- Methodological Answer : Contradictions often arise from substrate electronic/steric effects. For example, resorcinol’s dual hydroxyl groups enhance electrophilic aromatic substitution, favoring neoflavone formation, while phenol’s single hydroxyl group allows competing pathways . To resolve discrepancies:
- Perform Hammett studies to correlate substituent effects with reaction rates.
- Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track bond formation.
- Compare activation energies via Arrhenius plots under varying conditions.
Q. What strategies integrate computational modeling with experimental data to predict this compound reactivity?
- Methodological Answer : Combine molecular docking (to simulate enzyme-substrate interactions) with experimental kinetics, as demonstrated in glucosinolate conversion studies . For non-enzymatic reactions, employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Validate models using experimental parameters (e.g., solvent dielectric constants, temperature gradients) and refine them iteratively .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in synthesizing and handling this compound?
- Methodological Answer :
- Synthesis : Adhere to strict anhydrous conditions; use freshly distilled solvents and calibrated equipment for temperature control. Document batch-specific variations (e.g., catalyst lot numbers) .
- Characterization : Archive raw spectral data (NMR, MS) and chromatograms with metadata (e.g., instrument settings, sample preparation steps) .
- Safety : Follow OSHA guidelines for handling irritants (e.g., use P95 respirators for dust control, chemical-resistant gloves) .
Q. How can researchers conduct a rigorous literature review to identify gaps in this compound research?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and Google Scholar with keywords (e.g., "propiolate derivatives," "neoflavone synthesis") .
- Prioritize peer-reviewed journals (e.g., Organic Chemistry, Analytical Chemistry) over gray literature.
- Map trends using citation networks (e.g., Web of Science) to identify understudied areas, such as enzymatic applications or environmental degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
